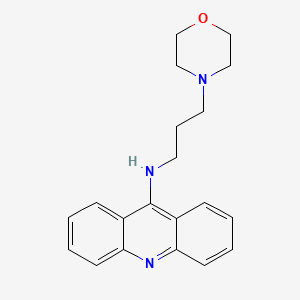
N-(3-morpholinopropyl)acridin-9-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-morpholinopropyl)acridin-9-amine is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of an acridine core structure, which is a planar aromatic system, and a morpholinopropyl group attached to the nitrogen atom at the 9-position of the acridine ring.
作用机制
Target of Action
N-(3-morpholinopropyl)acridin-9-amine is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . The primary target of acridine derivatives is DNA . They intercalate into the DNA structure, which can disrupt the normal functioning of DNA and related enzymes .
Mode of Action
The mode of action of this compound involves DNA intercalation . The planar structure of acridine allows it to insert itself between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions . The insertion of the acridine molecule causes the DNA helix to unwind .
Biochemical Pathways
The intercalation of this compound into DNA can affect various biochemical pathways. For instance, it can disrupt the normal functioning of enzymes that interact with DNA . This disruption can lead to a variety of downstream effects, including the inhibition of DNA replication and transcription, which can ultimately lead to cell death .
Pharmacokinetics
Other acridine derivatives have been shown to penetrate the blood-brain barrier . This suggests that this compound may also be able to reach the brain and exert its effects there. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of the action of this compound is largely dependent on its interaction with DNA. By intercalating into DNA, it can disrupt normal cellular processes, leading to cell death . This makes it a potential therapeutic agent for conditions like cancer, where the goal is to kill off abnormal cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of ionization of the compound, which can in turn influence its ability to intercalate into DNA. Additionally, the presence of other molecules can also affect the action of this compound. For example, the presence of DNA repair proteins could potentially counteract the effects of the compound .
生化分析
Biochemical Properties
N-(3-morpholinopropyl)acridin-9-amine, like other acridine derivatives, is known to interact with DNA and related enzymes . The mode of action of acridine is principally responsible for DNA intercalation, along with its subsequent impacts on biological processes involving DNA .
Cellular Effects
Acridine derivatives are generally known to have significant impacts on various types of cells and cellular processes .
Molecular Mechanism
It is known that acridine derivatives exert their effects at the molecular level through interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholinopropyl)acridin-9-amine typically involves the reaction of acridine derivatives with morpholinopropylamine. One common method involves the following steps:
Starting Material: Acridine is used as the starting material.
Reaction with Morpholinopropylamine: Acridine is reacted with 3-morpholinopropylamine under specific conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(3-morpholinopropyl)acridin-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the acridine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted acridine derivatives.
科学研究应用
N-(3-morpholinopropyl)acridin-9-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other acridine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and fluorescent materials.
相似化合物的比较
Similar Compounds
Acriflavine: An acridine derivative with antimicrobial properties.
Proflavine: Another acridine derivative used as an antiseptic.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
N-(3-morpholinopropyl)acridin-9-amine is unique due to the presence of the morpholinopropyl group, which may enhance its solubility and biological activity compared to other acridine derivatives. This structural modification can lead to improved therapeutic properties and broader applications in scientific research.
属性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)acridin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-8-18-16(6-1)20(17-7-2-4-9-19(17)22-18)21-10-5-11-23-12-14-24-15-13-23/h1-4,6-9H,5,10-15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCDGCQYPHQHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2824080.png)
![2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2824081.png)
![N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2824084.png)
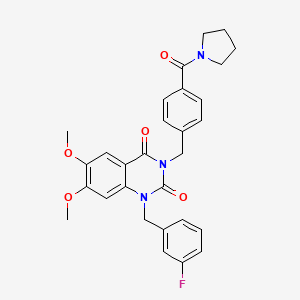
![1-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanoyl)piperidine-4-carbonitrile](/img/structure/B2824086.png)


![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2824090.png)

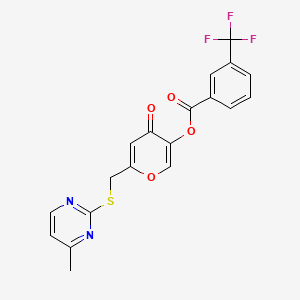
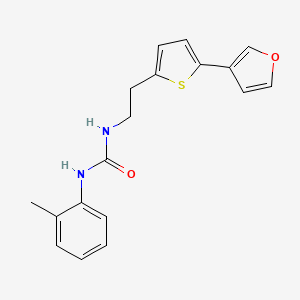
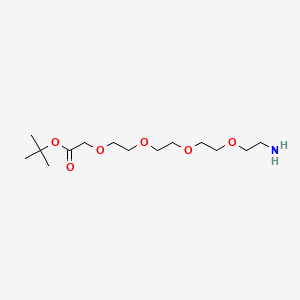
![1-[8-(3-chloro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione](/img/structure/B2824102.png)

